

# The Discovery and Characterization of Flagellin 22 (flg22): A Technical Guide

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#### **Abstract**

Flagellin 22 (flg22), a highly conserved 22-amino acid peptide derived from the N-terminus of bacterial flagellin, is a potent Pathogen-Associated Molecular Pattern (PAMP) that activates the innate immune system in a wide range of plants.[1][2][3] Its discovery and subsequent characterization have been pivotal in understanding the molecular basis of plant-pathogen interactions. This guide provides an in-depth overview of the discovery of flg22, the molecular mechanisms of its perception by the FLAGELLIN SENSITIVE 2 (FLS2) receptor complex, the ensuing signal transduction cascades, and detailed protocols for key experimental assays used in its study.

# **Discovery and Identification**

The journey to pinpoint flg22 as a key elicitor began with observations that bacterial flagellin could trigger defense responses in plants.[1][2] Seminal work by Felix et al. (1999) demonstrated that the elicitor activity of flagellin resided within a small, conserved region at its N-terminus.[1][2] Through the synthesis and testing of various peptides, they identified a 22-amino acid sequence, termed flg22, as the minimal and sufficient epitope required to induce a defense response in tomato cells.[1] This peptide is recognized by many plant species, establishing it as a general elicitor of PAMP-triggered immunity (PTI).[2]

## The Receptor Complex and Ligand Recognition



The perception of flg22 at the cell surface is mediated by a sophisticated receptor complex involving a primary receptor and a co-receptor.

## **FLS2: The Primary Flagellin Receptor**

Genetic screens in Arabidopsis thaliana identified FLAGELLIN SENSITIVE 2 (FLS2) as the essential pattern recognition receptor (PRR) for flg22.[1][2] FLS2 is a transmembrane receptor-like kinase (RLK) characterized by an extracellular leucine-rich repeat (LRR) domain, a single transmembrane helix, and an intracellular serine/threonine kinase domain.[1] The extracellular LRR domain is directly responsible for binding flg22.[1][4] Affinity cross-linking and immunoprecipitation experiments have conclusively shown a direct, high-affinity physical interaction between flg22 and the FLS2 protein.[1][5]

## **BAK1: The Co-receptor Kinase**

Upon binding of flg22, FLS2 rapidly forms a heterodimeric complex with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).[2][6][7][8][9] This ligand-induced association is a critical and immediate step in the activation of the signaling cascade.[8][10] Structural studies have revealed that BAK1 acts as a co-receptor by recognizing the C-terminus of the FLS2-bound flg22 peptide.[6][7][10] This ternary complex (FLS2-flg22-BAK1) is the active signaling unit that initiates downstream immune responses through reciprocal activation and phosphorylation of the intracellular kinase domains.[6][7][9]

## **Signal Transduction Cascade**

The formation of the active FLS2-flg22-BAK1 complex triggers a rapid and robust signaling cascade, leading to a comprehensive reprogramming of the plant cell for defense.

Key downstream events include:

 Phosphorylation Events: Formation of the complex leads to reciprocal phosphorylation between the FLS2 and BAK1 kinase domains, which is essential for full activation.[9] This event also triggers the phosphorylation and dissociation of BOTRYTIS-INDUCED KINASE 1 (BIK1), a receptor-like cytoplasmic kinase (RLCK) that is pre-associated with FLS2 in the absence of the ligand.[2]

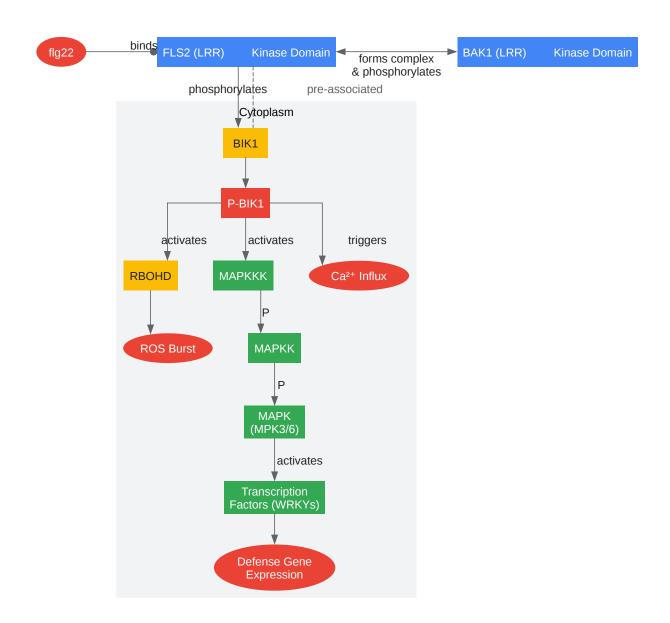
#### Foundational & Exploratory





- Reactive Oxygen Species (ROS) Burst: One of the earliest detectable responses is a rapid and transient production of apoplastic ROS, primarily mediated by the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[2][11]
- MAP Kinase Activation: Flg22 perception activates one or more Mitogen-Activated Protein Kinase (MAPK) cascades.[2][4][8] The phosphorylation and activation of MAPKs like MPK3 and MPK6 are hallmark responses that regulate downstream transcriptional changes.[12][13]
   [14]
- Calcium Influx: A rapid increase in cytosolic calcium concentration ([Ca²+]cyt) is another early signaling event triggered by flg22.[2][15]
- Transcriptional Reprogramming: The signaling cascade culminates in large-scale changes in gene expression.[8][11][16] This involves the upregulation of hundreds of defense-related genes, including transcription factors (e.g., WRKY22, WRKY29), pathogenesis-related (PR) proteins, and enzymes involved in the synthesis of antimicrobial compounds and the signaling molecule salicylic acid.[16][17][18]





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Caption: The FLS2 signaling pathway initiated by flg22 perception.



# **Quantitative Data Summary**

The cellular responses to flg22 are highly sensitive and dose-dependent. The following table summarizes key quantitative parameters reported in the literature.

Parameter	Organism/Syst em	Value/Concent ration	Response Measured	Reference
Elicitor Concentration	Arabidopsis seedlings	100 nM - 1 μM	MAPK Activation	[12][19]
Arabidopsis leaf disks	100 nM	ROS Burst	[15][20]	
Arabidopsis seedlings	1 μΜ	Defense Gene Expression	[16][21]	_
Response Time (Peak)	Arabidopsis leaf disks	~10 - 15 minutes	ROS Burst	[4][20]
Arabidopsis seedlings	~5 - 15 minutes	MAPK Phosphorylation	[4][19]	
Arabidopsis seedlings	30 - 60 minutes	Defense Gene Expression	[16][17]	-
Binding Affinity (Kd)	Arabidopsis membranes	~1.7 nM	125I-Tyr-flg22 binding	[1]
Gene Induction (Fold Change)	Arabidopsis seedlings	>2-fold	Transcriptional profiling	[16][21]

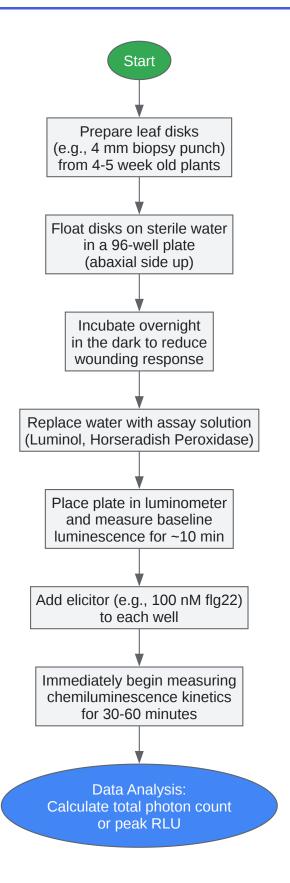
# **Detailed Experimental Protocols**

The characterization of flg22 signaling relies on a set of standardized and robust bioassays.

# Flg22-Induced ROS Burst Assay

This protocol describes a common method to measure the rapid production of ROS in leaf tissue using a luminol-based chemiluminescence assay.[20][22][23]





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Caption: Experimental workflow for the ROS burst assay.



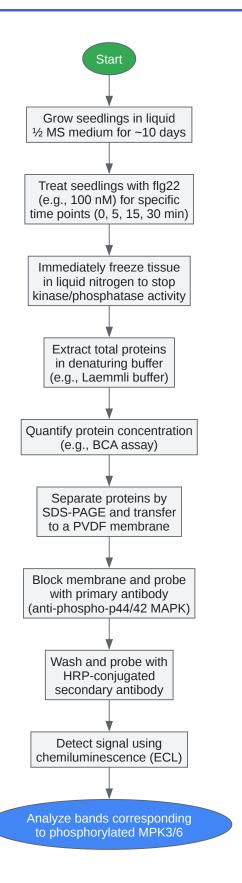
#### Methodology:

- Plant Material: Use leaves from 4-5 week old, healthy Arabidopsis thaliana plants.
- Leaf Disk Preparation: Excize leaf disks (typically 4 mm diameter) using a biopsy punch, avoiding the midvein.
- Overnight Incubation: Float the leaf disks, abaxial side up, in individual wells of a white 96-well plate containing 100-200  $\mu$ L of sterile water. Incubate overnight at room temperature in the dark to allow the wound response to subside.[12]
- Assay Preparation: On the next day, carefully replace the water with 100 μL of assay solution containing luminol (e.g., 200 μM) and horseradish peroxidase (HRP) (e.g., 20 μg/mL).
- Baseline Reading: Place the plate into a plate luminometer and measure the background luminescence for 5-10 minutes.
- Elicitation: Add 100 μL of the elicitor solution (e.g., 200 nM flg22, for a final concentration of 100 nM) to each well. Use water or a mock solution as a negative control.
- Measurement: Immediately start recording luminescence every 1-2 minutes for a period of 30 to 60 minutes. The ROS burst typically peaks between 10 and 15 minutes post-elicitation.
   [4][20]
- Data Analysis: Data is typically presented as Relative Light Units (RLU) over time. Total ROS
  production can be quantified by integrating the area under the curve.

#### **MAPK Activation Assay**

This protocol details the detection of activated (phosphorylated) MAPKs in response to flg22 treatment via immunoblotting.[12][13][14][19]





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Caption: Experimental workflow for the MAPK activation assay.



#### Methodology:

- Plant Material and Growth: Grow Arabidopsis seedlings for 10-14 days in liquid ½ Murashige and Skoog (MS) medium.
- Elicitor Treatment: Treat the seedlings with flg22 (e.g., 100 nM final concentration) for various time points (e.g., 0, 5, 10, 15, 30 minutes). A 0-minute time point (untreated) serves as the negative control.[15][19]
- Harvesting: Immediately after treatment, blot the seedlings dry and flash-freeze them in liquid nitrogen.
- Protein Extraction: Grind the frozen tissue to a fine powder and extract total proteins using a 2x SDS-PAGE loading buffer (Laemmli buffer). Boil the samples for 5-10 minutes and centrifuge to pellet debris.
- SDS-PAGE and Western Blotting: Separate 15-20 µg of total protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
  - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody that specifically recognizes the dually phosphorylated T-E-Y motif of activated MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2)).[13][14]
  - After washing, incubate with an appropriate HRP-conjugated secondary antibody.
- Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Activated MPK3 and MPK6 will appear as bands around 42 and 44 kDa, respectively. A loading control, such as Ponceau S staining of RuBisCO or an antibody against a housekeeping protein, should be included to ensure equal protein loading.[14]

# **Defense Gene Expression Analysis (qRT-PCR)**



This protocol outlines the measurement of flg22-induced transcript accumulation for specific defense-related genes.

#### Methodology:

- Plant Material and Treatment: Use seedlings or leaf tissue as described in the MAPK assay.
   Treat with 1 μM flg22 for desired time points (e.g., 0, 1, 3 hours).[16][24] Flash-freeze the samples in liquid nitrogen.
- RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method. Include an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- Quantitative Real-Time PCR (qPCR):
  - Prepare qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based master mix.
  - Target genes often include early markers like FLG22-INDUCED RECEPTOR-LIKE KINASE 1 (FRK1) or WRKY22, and later markers like PATHOGENESIS-RELATED PROTEIN 1 (PR1).[11][16][18]
  - Include a reference gene (e.g., ACTIN, UBIQUITIN, or EIF4A1) for normalization.[16][25]
- Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in flg22-treated samples relative to the mock-treated control at each time point.[16]

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